Benzhydryl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

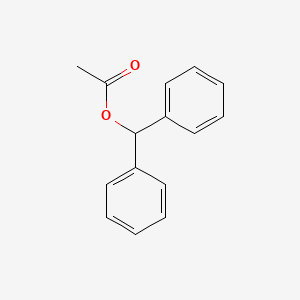

Benzhydryl acetate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzhydryl acetate has been investigated for its potential therapeutic properties, especially in the development of anticancer agents.

Case Study: Anticancer Activity

Recent studies have synthesized various benzhydryl derivatives, including this compound, and evaluated their anticancer activities against different cell lines. For example, a series of 1-benzhydryl-4-cinnamylpiperazine derivatives exhibited moderate to good anticancer activity against HeLa (cervical cancer) and BV-2 (microglial) cell lines. The most promising compound showed an IC50 value of approximately 13.23 µM against HeLa cells, indicating significant cytotoxicity at low concentrations .

Table 1: Anticancer Activity of Benzhydryl Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-benzhydryl-4-cinnamylpiperazine | HeLa | 13.23 | Inhibition of cell proliferation |

| BV-2 | 23.1 | Induction of apoptosis |

Organic Synthesis

This compound serves as a protective group in organic synthesis, particularly in the synthesis of nucleosides and nucleotides. Its utility lies in its ability to stabilize reactive intermediates during chemical reactions.

Synthesis of Benzhydryl Esters

The benzhydryl group is often employed in the synthesis of esters and amides due to its stability and ease of removal post-reaction. Studies have demonstrated that this compound can be utilized to form esters with various alcohols and acids, facilitating the synthesis of complex organic molecules .

Table 2: Synthesis Applications of this compound

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| Esterification | Alcohols | Benzhydryl Esters | High |

| Amide Formation | Carboxylic Acids | Benzhydryl Amides | Moderate |

Material Science

In material science, this compound has been explored for its role in developing polymers and other materials with unique properties.

Polymer Synthesis

this compound derivatives have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that polymers containing benzhydryl units exhibit improved resistance to degradation under thermal stress .

Table 3: Properties of Benzhydryl-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Mechanical Strength | Improved |

| Degradation Resistance | High |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Benzhydryl acetate undergoes nucleophilic displacement reactions with various reagents:

-

Alcoholysis : Reacts with ethanol to form benzhydryl ethyl ether

-

Acidolysis : Treatment with acetyl chloride produces chlorodiphenylmethane in 90% yield

-

Hydrogen chloride reaction : Generates chlorodiphenylmethane through cleavage of the ether bond

Reactivity comparison :

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| C₂H₅OH | Benzhydryl ethyl ether | High | Room temperature |

| AcCl | Chlorodiphenylmethane | 90% | - |

| HCl (gas) | Chlorodiphenylmethane | - | Anhydrous |

Transbenzhydrylation Reactions

The compound participates in group transfer reactions with different nucleophiles:

-

Thiophenol : Forms benzhydryl thioether derivatives in presence of trifluoroacetic acid

-

Hydrazoic acid : Produces benzhydryl azides under acidic conditions

-

Alcohol exchange : Reacts with butyl/benzyl alcohols via one benzhydryl group displacement

Lewis Acid-Catalyzed Coupling Reactions

Scandium triflate-catalyzed reactions demonstrate remarkable efficiency:

Optimized conditions for enoldiazoacetate coupling :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst | Sc(OTf)₃ (1 mol%) | 82% yield (7a) |

| Solvent | Anhydrous MeCN | 79-82% efficiency |

| Temperature | 40°C | Maximal conversion |

| Molecular sieves | Required | Prevents hydrolysis |

Substituent effects on aromatic rings :

| Position | Substituent | Product Yield | Reactivity Trend |

|---|---|---|---|

| para | -OCH₃ | 75% | Enhanced electron density |

| meta | -Cl | 68% | Moderate activation |

| ortho | -NO₂ | <40% | Strong deactivation |

Rearrangement Chemistry

The compound participates in sigmatropic rearrangements:

-

-Sigmatropic shifts : Observed during C-alkylation reactions

-

Orthoester transformations : Converts to esters/alcohols via water-mediated cascades

Catalytic Transformations

Rhodium-catalyzed reactions demonstrate synthetic versatility:

-

Rh₂(OAc)₄-mediated processes : Generate both substitution and cycloaddition products

-

Intramolecular cyclizations : Enable construction of polycyclic systems from δ-substituted derivatives

This comprehensive analysis demonstrates this compound's utility as a versatile building block in organic synthesis, particularly valuable for carbocation-mediated transformations and catalytic coupling reactions. The compound's reactivity profile shows strong dependence on electronic effects of aromatic substituents and catalyst selection, with scandium triflate emerging as particularly effective for coupling reactions .

Propiedades

Número CAS |

97275-25-7 |

|---|---|

Fórmula molecular |

C15H14O2 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

benzhydryl acetate |

InChI |

InChI=1S/C15H14O2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |

Clave InChI |

QBKMWJRMLACRJD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.